molecular formula C25H30N2O5 B12295256 Boc-DL-Ala-DL-Tic-OBn

Boc-DL-Ala-DL-Tic-OBn

Cat. No.: B12295256
M. Wt: 438.5 g/mol
InChI Key: SPTDDNAKFOMLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Ala-DL-Tic-OBn is a specialized dipeptide derivative designed for advanced peptide synthesis and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the N-terminal amine and a benzyl (OBn) ester protecting group on the C-terminal carboxyl, making it a valuable building block for solid-phase and solution-phase peptide synthesis . The incorporation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is of particular interest. Tic is a constrained, non-proteinogenic amino acid known to impart conformational rigidity and is frequently utilized in the development of peptidomimetics, especially for opioid receptor studies . The DL-configuration at both the Alanine and Tic residues provides a racemic mixture that can be useful for structure-activity relationship (SAR) investigations. Its primary research applications include the synthesis of complex peptide chains and the exploration of novel opioid peptide analogs. The Boc protecting group is stable under basic conditions but can be readily removed with acids like trifluoroacetic acid (TFA), while the benzyl ester can be cleaved by hydrogenolysis . Researchers utilize this compound to create peptide analogs with enhanced metabolic stability and receptor selectivity. As with all such reagents, this compound is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-17(26-24(30)32-25(2,3)4)22(28)27-15-20-13-9-8-12-19(20)14-21(27)23(29)31-16-18-10-6-5-7-11-18/h5-13,17,21H,14-16H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTDDNAKFOMLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc Dl Ala Dl Tic Obn

Boc-Strategy in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) represents a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of peptide chains on an insoluble polymer support. lifetein.com The Boc strategy, while older than the more common Fmoc/tBu approach, remains highly relevant, particularly for the synthesis of complex or aggregation-prone sequences. wikipedia.orgresearchgate.net

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme was introduced by R. Bruce Merrifield in 1964 and formed the basis of his Nobel Prize-winning invention of SPPS. peptide.comnih.gov This strategy is founded on the principle of graded acid lability. nih.govbeilstein-journals.org The temporary Nα-amino protecting group, Boc, is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, which are benzyl-based (Bzl), and the peptide-to-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for removal. wikipedia.orgnih.govbeilstein-journals.org

The process involves anchoring the C-terminal amino acid (in this case, DL-Tic-OBn would first be attached to a suitable resin) to the solid support. peptide.compeptide.com Each synthesis cycle then consists of two main steps: the deprotection of the Nα-Boc group and the coupling of the next Nα-Boc-protected amino acid (Boc-DL-Ala). lifetein.com The insolubility of the resin support facilitates the removal of excess reagents and byproducts by simple filtration and washing, which allows for the use of excess reagents to drive reactions to completion. iris-biotech.de

The removal of the Nα-Boc group is a critical step in each cycle of the synthesis. It is an acid-catalyzed process, most commonly using trifluoroacetic acid (TFA). wikipedia.orgjkchemical.com

Mechanism: The deprotection proceeds via protonation of the Boc group's carbonyl oxygen by TFA. commonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. peptide.comcommonorganicchemistry.com The carbamic acid is unstable and rapidly decarboxylates to release the free amine of the peptide chain and carbon dioxide. jkchemical.comcommonorganicchemistry.com The newly liberated amine is protonated by the excess acid, forming a TFA salt, which must be neutralized before the subsequent coupling step. peptide.com

Conditions: The reaction is typically performed using a 25-50% solution of TFA in a solvent like dichloromethane (B109758) (DCM). chempep.combiotage.com When the peptide sequence contains sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), the reactive tert-butyl cation generated during deprotection can cause unwanted alkylation side reactions. peptide.com To prevent this, scavengers are added to the deprotection solution to trap the carbocations. peptide.com

Table 1: N-alpha Boc Deprotection Conditions

ParameterConditionPurpose/Notes
Reagent Trifluoroacetic Acid (TFA)Acid catalyst for Boc removal. wikipedia.orgjkchemical.com
Concentration 25-50% in DCMProvides moderate acidic conditions sufficient for Boc cleavage without affecting Bzl groups. chempep.combiotage.com
Solvent Dichloromethane (DCM)Common solvent that swells the resin and dissolves reagents. chempep.com
Reaction Time 15-30 minutesTypically sufficient for complete deprotection. chempep.com
Scavengers Dithioethane (DTE), AnisoleAdded to trap tert-butyl cations and prevent side reactions with sensitive amino acids. peptide.comsigmaaldrich.com
Neutralization 5-10% Diisopropylethylamine (DIEA) in DCMConverts the amine-TFA salt to a free amine, ready for the next coupling reaction. peptide.com

Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under completely different chemical conditions, allowing for selective deprotection at various stages. peptide.compeptide.comfiveable.me The Boc/Bzl strategy is not strictly orthogonal because both the temporary Nα-Boc group and the permanent benzyl-based side-chain protecting groups are removed by acidolysis. researchgate.netpeptide.comiris-biotech.de

However, the strategy is practically effective due to the significant difference in acid lability. The Boc group is labile to moderate acids like TFA, whereas benzyl-based groups [e.g., benzyl (B1604629) (Bzl) ethers for Serine/Threonine, benzyl esters for Aspartic/Glutamic acid, and benzyloxycarbonyl (Z) for Lysine] are stable under these conditions. wikipedia.orgbeilstein-journals.org These "permanent" benzyl groups require a very strong acid, most commonly anhydrous hydrogen fluoride (HF), for their removal. wikipedia.orgresearchgate.net This differential stability allows for the repeated and selective removal of the Nα-Boc group during chain elongation without disturbing the side-chain protections. nih.gov For the synthesis of Boc-DL-Ala-DL-Tic-OBn, the Tic residue does not have a side chain requiring protection, simplifying this aspect of the synthesis.

The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support, which occurs concurrently with the removal of all side-chain protecting groups. uq.edu.au This is typically accomplished using a single, harsh deprotection step with anhydrous hydrogen fluoride (HF). wikipedia.orgnih.gov The use of HF was introduced by Sakakibara in 1967. peptide.com

The HF cleavage procedure is highly effective but requires specialized, HF-resistant apparatus made from materials like Teflon, as HF reacts with glass. nih.govnih.gov The strong acidic environment (SN1 mechanism) cleaves the benzyl-based side-chain protecting groups and the ester bond linking the peptide to the resin (e.g., a Merrifield or PAM resin). uq.edu.aunih.gov This process generates benzyl carbocations, which can cause side reactions. Therefore, a scavenger, such as anisole, is crucial to trap these reactive species. sigmaaldrich.comnih.gov After the reaction, the volatile HF is removed under vacuum, and the crude peptide is precipitated with cold ether. nih.gov

Table 2: Typical Low-High HF Cleavage Protocol

StepReagents & ConditionsDurationPurpose
Low HF HF/DMS/p-cresol (25:65:10, v/v) at 0 °C1-2 hoursRemoves sensitive protecting groups (e.g., on Met, Cys, Trp) under milder conditions to minimize side reactions. sigmaaldrich.com
HF Evaporation In vacuo at 0 °C~1 hourRemoves the "low HF" mixture. sigmaaldrich.com
High HF Anhydrous HF with scavenger (e.g., anisole) at 0-10 °C30-60 minutesCleaves the peptide from the resin and removes all remaining acid-labile side-chain protecting groups. sigmaaldrich.comnih.gov
Workup Precipitation with cold diethyl etherN/ARemoves scavengers and isolates the crude peptide product. nih.gov

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase synthesis is the classical method for producing peptides and remains valuable, especially for large-scale production or the synthesis of short peptides and fragments. numberanalytics.com Unlike SPPS, all reactants are dissolved in an appropriate organic solvent. acs.orged.gov

Fragment condensation is a powerful solution-phase strategy where pre-synthesized, protected peptide fragments are coupled together to form a larger peptide chain. springernature.com This approach can be more efficient for long peptides than a purely stepwise synthesis. springernature.com

For the synthesis of this compound, this strategy would involve the coupling of two individual amino acid derivatives:

N-terminal component: Boc-DL-Ala-OH (the carboxylic acid is free).

C-terminal component: H-DL-Tic-OBn (the amine is free, often as an HCl or TFA salt, which is neutralized in situ).

These two components are dissolved in a suitable solvent (e.g., DMF or DCM), and a coupling reagent is added to activate the carboxylic acid of Boc-DL-Ala-OH, facilitating the formation of the amide bond with the amino group of H-DL-Tic-OBn. Common coupling reagents for this purpose include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole) to suppress racemization and improve efficiency. researchgate.net More recently, titanium tetrachloride (TiCl₄) has also been explored as a condensing agent for dipeptide synthesis in solution. mdpi.comnih.gov Purification of the final product is typically achieved through extraction and chromatography.

Coupling Reagent Selection and Reaction Optimization

The formation of the amide bond between the Boc-DL-Ala carboxyl group and the secondary amine of the DL-Tic-OBn is a crucial step that requires careful selection of a coupling reagent. The sterically hindered nature of the secondary amine in the Tic residue can make this coupling challenging. nih.gov A variety of reagents are available, each with distinct activation mechanisms and efficiencies. Common classes include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. jpt.com

Research into coupling amino acids to Tic-containing peptides has shown that the choice of reagent significantly impacts reaction yield. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used to improve efficiency and suppress racemization. peptide.comresearchgate.net Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with HOAt, have proven effective in difficult couplings. researchgate.netresearchgate.net Propylphosphonic Anhydride (B1165640) (T3P®) has also emerged as an efficient, green coupling reagent that performs well in solution-phase synthesis. csic.es

Reaction optimization involves adjusting parameters such as temperature, solvent, and base. While many couplings are performed at room temperature, difficult couplings, such as those involving the Tic residue, may benefit from elevated temperatures (e.g., 40-60°C) to increase reaction rates. researchgate.netcsic.es The choice of solvent can influence reagent solubility and aggregation, with dimethylformamide (DMF) being common. researchgate.net

Table 1: Comparison of Coupling Reagent Efficiency for Tic-Containing Peptides
Coupling Reagent/MethodAdditiveTypical ConditionsAdvantages & FindingsCitation
DIC (Diisopropylcarbodiimide)HOBt20°CStandard, cost-effective method but can have lower yields for hindered couplings like those involving Tic. researchgate.net
DIC (Diisopropylcarbodiimide)HOAt20°CHOAt can provide higher yields and lower racemization compared to HOBt for difficult sequences. researchgate.net
HATUHOAt20°CHighly efficient for sterically hindered amino acids and difficult couplings, often resulting in superior yields. researchgate.netresearchgate.net
T3P® (Propylphosphonic Anhydride)N/A (Base like DIEA or NMI required)25-60°CA "green" reagent with good performance in solution; higher temperatures can improve yields. csic.es
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)N/ARoom TemperatureOffers high coupling efficiency with low racemization risk. jpt.com

Protecting Group Manipulations in Solution Phase (e.g., Boc, Benzyl esters)

In the context of this compound, a solution-phase synthesis strategy relies on the precise control of protecting groups. The two key groups are the N-terminal tert-Butoxycarbonyl (Boc) group and the C-terminal benzyl ester (OBn).

Boc (tert-Butoxycarbonyl) Group : This group protects the α-amino group of alanine (B10760859). The Boc group is stable under basic and nucleophilic conditions but is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). peptide.comwikipedia.org This selective removal allows the newly freed amino group to be coupled with another amino acid. In a Boc/Bzl protection scheme, the Boc group functions as the temporary protecting group, removed at each cycle of peptide elongation. researchgate.net The cleavage mechanism involves the formation of a stable tert-butyl cation. peptide.com

Benzyl ester (OBn) Group : The benzyl ester protects the C-terminal carboxylic acid of the Tic residue. It is stable to the acidic conditions used for Boc removal, which provides the necessary orthogonality for a stepwise synthesis. researchgate.net However, the Boc/Bzl strategy is not perfectly orthogonal, as prolonged or repeated exposure to TFA can lead to some loss of the benzyl group. researchgate.net The benzyl ester is typically removed under harsher conditions at the end of the synthesis, most commonly via catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or with strong acids like hydrogen fluoride (HF). wikipedia.orgiris-biotech.de

The manipulation sequence for a potential elongation would involve:

Coupling of Boc-DL-Ala to DL-Tic-OBn.

Deprotection of the Boc group using TFA to yield H-DL-Ala-DL-Tic-OBn•TFA salt.

Neutralization of the salt and subsequent coupling with the next Boc-protected amino acid.

Addressing Challenges in the Synthesis of Tic-Containing Peptides

The inclusion of the constrained amino acid Tic introduces specific challenges that must be addressed to ensure a successful synthesis, particularly regarding stereochemistry and the formation of undesirable byproducts.

Stereochemical Integrity During Coupling Reactions (Racemization)

Maintaining the stereochemical purity of the chiral centers is paramount in peptide synthesis. Racemization, the loss of this purity, can occur during the activation step of the carboxylic acid. peptide.com The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize, leading to epimerization at the α-carbon. cdnsciencepub.com

Amino acids like Cysteine and Histidine are particularly prone to racemization. peptide.comnih.gov The risk of racemization is influenced by the choice of coupling reagent, base, and solvent. cdnsciencepub.comnih.gov To minimize this side reaction, certain strategies are employed:

Use of Additives : The addition of reagents like HOBt, and more effectively, HOAt or OxymaPure, can significantly suppress racemization. peptide.comcsic.es These additives react with the activated acid to form an active ester that is less prone to oxazolone (B7731731) formation.

Choice of Base : The type and amount of base used can impact racemization. Weaker bases like N-methylmorpholine (NMM) are sometimes preferred over stronger, more hindered bases like diisopropylethylamine (DIEA). cdnsciencepub.com

Solvent Selection : Solvents can also play a role. For example, some studies have found that tetrahydrofuran (B95107) (THF) can lead to less racemization compared to halogenated solvents or DMF in certain mixed anhydride couplings. cdnsciencepub.com

Mitigation of Undesired Side Reactions (e.g., Diketopiperazine formation)

Diketopiperazine (DKP) formation is a significant side reaction, especially during the synthesis of dipeptides. peptide.compsu.edu It occurs via an intramolecular cyclization where the deprotected N-terminal amino group attacks the C-terminal ester, cleaving the peptide from the resin support (in SPPS) or leading to a cyclic dipeptide byproduct in solution. peptide.com

This reaction is particularly prevalent when proline or other secondary amino acids like Tic are at the C-terminal (position 2) of the dipeptide. peptide.compeptide.comnih.govpeptide.com The reaction is catalyzed by acids and bases. nih.gov In the synthesis of this compound, after the coupling is complete, the subsequent deprotection of the alanine Boc group would expose a free amine, creating the H-Ala-Tic-OBn intermediate, which is susceptible to cyclization.

Strategies to mitigate DKP formation include:

In Situ Neutralization/Coupling : Performing the subsequent coupling reaction immediately after neutralization of the dipeptide-TFA salt can "trap" the nucleophilic amine before it has a chance to cyclize. peptide.comrsc.org

Use of Bulky Resins (in SPPS) : When using solid-phase synthesis, employing a sterically hindered resin like 2-chlorotrityl chloride resin can physically inhibit the back-biting cyclization reaction. peptide.compeptide.compeptide.com

Dipeptide Block Coupling : An alternative strategy is to synthesize a dipeptide unit (e.g., Boc-Ala-Tic-OH) and then couple it to the next amino acid or resin, thereby bypassing the problematic dipeptide-ester intermediate. peptide.com

Strategies for Difficult Sequences and Aggregation Prevention in SPPS

While the target compound is a dipeptide, the principles of synthesizing longer peptides containing Tic are relevant. "Difficult sequences" are those prone to forming stable secondary structures (e.g., β-sheets) that lead to intermolecular aggregation. sigmaaldrich.comoup.com This aggregation can hinder solvent and reagent access, leading to incomplete reactions. luxembourg-bio.com Although more common in Solid-Phase Peptide Synthesis (SPPS), aggregation can also cause solubility issues in solution-phase work.

Several techniques have been developed to disrupt aggregation and improve synthesis outcomes:

Table 2: Strategies to Overcome Aggregation in Peptide Synthesis
StrategyDescriptionCitation
Chaotropic SaltsAdding salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding networks that cause aggregation. researchgate.net
"Magic Mixture" SolventsUsing solvent mixtures, such as DCM/DMF/NMP with additives like ethylene (B1197577) carbonate, can improve resin swelling and peptide solvation. sigmaaldrich.com
Elevated TemperaturePerforming coupling reactions at higher temperatures (e.g., up to 90°C) can help break up aggregates and increase reaction kinetics. unifi.it
Backbone ProtectionIncorporating removable protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on backbone amide nitrogens physically prevents hydrogen bond formation. peptide.com
Pseudoproline DipeptidesIntroducing commercially available pseudoproline dipeptides at Ser or Thr residues introduces a "kink" in the peptide chain that disrupts β-sheet formation. peptide.comluxembourg-bio.com

Synthetic Routes for DL-Tic (Tetrahydroisoquinoline-3-carboxylic acid) Precursors

The constrained phenylalanine analogue, DL-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (DL-Tic), is not a naturally occurring amino acid and must be chemically synthesized. Several synthetic routes are available for its preparation. rsc.org

The most traditional and widely cited method is the Pictet-Spengler reaction . rsc.org This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline ring system. For the synthesis of DL-Tic, the starting materials are DL-phenylalanine and formaldehyde (B43269). The reaction proceeds through the formation of a Schiff base, followed by an electrophilic aromatic substitution (cyclization) to yield the tetrahydroisoquinoline scaffold.

More recent and diverse synthetic approaches have also been developed, including:

Enyne Metathesis and Cycloisomerization : These methods use transition-metal catalysis to construct the heterocyclic ring from acyclic precursors containing alkyne and alkene functionalities. researchgate.net

[2+2+2] Cycloaddition Reactions : This strategy involves the co-trimerization of alkynes to build the aromatic portion of the Tic core. researchgate.net

Diels-Alder Reactions : Cycloaddition strategies can be employed to form the carbocyclic ring system. rsc.org

These modern methods offer alternative pathways to functionalized Tic derivatives, expanding the chemical space available for drug design and peptide chemistry. rsc.orgresearchgate.net

Development of Racemic Tic Building Blocks

The core of synthesizing the target dipeptide lies in the preparation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety. As a constrained analog of phenylalanine, Tic is a valuable building block in medicinal chemistry. rsc.org Several methods have been developed for the synthesis of racemic Tic.

One of the most direct and widely used methods is the Pictet-Spengler reaction . This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of Tic, L-phenylalanine is reacted with formaldehyde or paraformaldehyde in the presence of a strong acid like sulfuric acid or hydrobromic acid. This reaction proceeds via an initial formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring system.

Another notable method involves the base-catalyzed cyclization of diethyl acetamidomalonate with α,α'-dihalo-o-xylene. thieme-connect.com This approach provides a robust route to the racemic Tic core structure. Subsequent hydrolysis and decarboxylation yield the desired racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

More contemporary approaches to functionalized Tic derivatives include transition-metal-catalyzed reactions such as enyne metathesis followed by a Diels-Alder reaction, and [2+2+2] cycloaddition reactions. These methods offer access to a wider diversity of substituted Tic analogs.

Method Starting Materials Key Reaction Type Reference
Pictet-Spengler ReactionL-Phenylalanine, FormaldehydeElectrophilic Aromatic Substitution
Malonic Ester SynthesisDiethyl acetamidomalonate, α,α'-Dihalo-o-xyleneNucleophilic Substitution/Cyclization thieme-connect.com
Enyne Metathesis/Diels-AlderSubstituted enynesPericyclic Reactions
[2+2+2] CycloadditionAlkynes, NitrilesCycloaddition

Chemical Resolution Methods for Enantiopure Tic

While the focus of this article is on the racemic dipeptide, it is pertinent to discuss the resolution of enantiopure Tic, as this is a critical step for the synthesis of stereochemically defined peptides. The separation of a racemic mixture into its constituent enantiomers can be achieved through several methods.

A classical and effective method for the resolution of racemic carboxylic acids like Tic is through the formation of diastereomeric salts . This involves reacting the racemic acid with a chiral resolving agent, which is typically a commercially available enantiopure amine or alcohol. For instance, racemic Tic can be esterified to its benzyl ester, which is then treated with an enantiomerically pure acid, such as mandelic acid, to form a pair of diastereomeric salts. thieme-connect.com These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the Tic ester can be recovered by treatment with a base to remove the chiral acid. Subsequent hydrolysis of the ester group yields the enantiopure Tic.

Alternatively, enzymatic resolution offers a highly selective method for obtaining enantiopure amino acids. Chemoenzymatic methods employing enzymes like D-amino acid oxidase have been successfully used for the kinetic resolution of racemic Tic derivatives, affording high enantiomeric excess. aiche.orgresearchgate.net In a kinetic resolution, one enantiomer reacts faster with the enzyme, allowing for the separation of the unreacted, slower-reacting enantiomer.

Resolution Method Principle Example Resolving Agent Reference
Diastereomeric Salt FormationFormation of separable diastereomers(-)-Menthol, Mandelic Acid thieme-connect.com
Enzymatic Kinetic ResolutionEnantioselective enzymatic reactionD-Amino Acid Oxidase aiche.orgresearchgate.net

Stereochemical Considerations and Diastereomer Management in Boc Dl Ala Dl Tic Obn Synthesis

Origin of Diastereomers from DL-Alanine and DL-Tic Incorporations

The synthesis of the dipeptide Boc-DL-Ala-DL-Tic-OBn involves the coupling of two racemic amino acids: DL-Alanine (Ala) and DL-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Each of these starting materials exists as an equimolar mixture of two enantiomers: D-Alanine and L-Alanine, and D-Tic and L-Tic.

When these two racemic mixtures are coupled, a statistical combination of the enantiomers occurs, leading to the formation of four distinct stereoisomers. These stereoisomers constitute two pairs of enantiomers. The relationship between one enantiomeric pair and the other is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical and chemical properties, which allows for their separation by achiral analytical methods.

The four resulting stereoisomers from the synthesis are:

Boc-L-Ala-L-Tic-OBn

Boc-D-Ala-D-Tic-OBn

Boc-L-Ala-D-Tic-OBn

Boc-D-Ala-L-Tic-OBn

The first two (L-L and D-D) are enantiomers of each other. The last two (L-D and D-L) are also enantiomers of each other. However, the L-L isomer is a diastereomer of both the L-D and D-L isomers. This formation of a complex mixture of stereoisomers necessitates advanced analytical methodologies to assess the diastereomeric purity of the final product.

Analytical Methodologies for Diastereomeric Purity Assessment

The assessment of diastereomeric purity is a critical step in the characterization of this compound. Because diastereomers possess different physical properties, they can be separated and quantified using various analytical techniques, primarily chromatography and spectroscopy.

Chromatography is a powerful tool for the separation of closely related molecules. For peptide diastereomers, techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are particularly effective.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used HPLC method for separating peptides, including diastereomers. nih.gov The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. acs.org Diastereomeric peptides, having different three-dimensional structures, exhibit subtle differences in their hydrophobicity and interaction with the stationary phase, leading to different retention times. nih.govacs.org

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govnih.gov The elution order of diastereomers can be highly dependent on the solvent system and pH, reflecting the complex interactions between the peptide, the stationary phase, and the mobile phase. nih.gov

Table 1: Representative RP-HPLC Conditions for Peptide Analysis

Parameter Typical Value/Condition Source
Column Zorbax 300 SB-C8 or SB-C18 (4.6 mm I.D.) nih.gov
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water nih.govnih.gov
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile nih.govnih.gov
Gradient Linear gradient of Mobile Phase B nih.govnih.gov
Detection UV at 210 nm nih.gov

| Flow Rate | ~1 mL/min (analytical) | nih.gov |

For more challenging separations, or for separating all four stereoisomers (including the enantiomeric pairs), HPLC with a Chiral Stationary Phase (CSP) is employed. CSPs create a chiral environment that allows for differential interaction with the stereoisomers. nih.govchromatographytoday.com Several types of CSPs are effective for the separation of amino acids and peptides.

Macrocyclic Glycopeptide Phases: CSPs based on antibiotics like teicoplanin (e.g., CHIROBIOTIC T) can resolve N-blocked amino acids and peptides. chromatographytoday.comsigmaaldrich.com

Cinchona Alkaloid-Based Phases: Zwitterionic CSPs derived from quinine or quinidine (e.g., CHIRALPAK ZWIX) are versatile for the direct stereo-selective resolution of free amino acids and small peptides. chiraltech.com These phases operate via a combination of ionic and stereospecific interactions.

Pirkle-Type Phases: These phases are based on a chiral molecule covalently bonded to a silica support and separate enantiomers through interactions like hydrogen bonding, π-π interactions, and steric hindrance.

Ligand Exchange Phases: These CSPs utilize a bonded D- or L-amino acid and a mobile phase containing a metal ion (e.g., Cu²⁺) to form transient diastereomeric complexes that can be chromatographically resolved. chromatographytoday.com

Table 2: Common Chiral Stationary Phases for Amino Acid and Peptide Separations

CSP Type Chiral Selector Example Commercial Name Example Application Source
Macrocyclic Glycopeptide Teicoplanin CHIROBIOTIC T N-blocked amino acids, peptides chromatographytoday.comsigmaaldrich.com
Cinchona Alkaloid Quinine derivative CHIRALPAK ZWIX(+) Free amino acids, dipeptides chromatographytoday.comchiraltech.com
Crown Ether (18-Crown-6)-tetracarboxylic acid CROWNPAK CR-I Free amino acids chromatographytoday.commdpi.com

| Ligand Exchange | Phenylalanine | Astec CLC-D | Free amino acids | chromatographytoday.com |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is orthogonal to HPLC, as it separates molecules based on their charge-to-size ratio in an electric field. springernature.com For peptide diastereomers that have the same mass and charge, separation can still be achieved due to subtle differences in their hydrodynamic radius and ionization constants, which arise from their different conformations. nih.gov

Different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a free solution (background electrolyte).

Micellar Electrokinetic Chromatography (MEKC): A surfactant is added to the background electrolyte to form micelles. Separation is based on the differential partitioning of the analytes between the micelles and the aqueous buffer. MEKC is particularly effective for separating diastereomeric peptide pairs containing hydrophobic or aromatic side chains. nih.gov

Capillary Electrochromatography (CEC): This hybrid technique combines elements of CE and HPLC, using a packed or coated capillary, which can enhance separation efficiency for certain peptide pairs. nih.gov

CE is a powerful tool for analyzing peptide stereochemistry, often requiring specialized buffer conditions or chiral additives to achieve optimal separation. springernature.comnih.gov

Spectroscopic methods provide structural information that can be used to differentiate between diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly effective technique for distinguishing diastereomers. Since diastereomers are chemically distinct, the corresponding nuclei in each molecule exist in slightly different electronic environments. This results in different chemical shifts and coupling constants in their NMR spectra. researchgate.netnih.gov For peptide diastereomers, the signals of the α-protons and amide protons are often sufficiently resolved to allow for identification and quantification. researchgate.netnih.gov Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or EXSY (Exchange Spectroscopy), can be used to study chemical exchange and confirm the presence of interconverting isomers. nih.gov For example, 19F NMR has been used to determine the diastereomeric purity of dipeptides after derivatization with a chiral fluorinated agent. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This technique is extremely sensitive to the stereochemistry and secondary structure (e.g., α-helix, β-sheet) of peptides. nih.govcreative-proteomics.comspringernature.com Diastereomers, having different three-dimensional arrangements of their chiral centers, will interact with polarized light differently, resulting in distinct CD spectra. mtoz-biolabs.com By analyzing the CD spectrum in the far-UV region (190-250 nm), which is dominated by the peptide backbone amide bonds, information about the secondary structure and its subtle variations between diastereomers can be obtained. wikipedia.orgmtoz-biolabs.com This makes CD a valuable tool for confirming the stereochemical integrity and conformational properties of synthetic peptides. springernature.com

Chromatographic Separation Techniques for Peptide Diastereomers

Strategies for Diastereomer Separation on Preparative Scale

Given that diastereomers possess different physical and chemical properties, their separation can be achieved using standard laboratory techniques on a preparative scale. wikipedia.org The choice of method depends on factors such as the scale of the synthesis, the physicochemical differences between the diastereomers, and the required purity of the final product.

Crystallization-based separation is a classic and scalable method for resolving stereoisomers. researchgate.net While direct crystallization of the dipeptide diastereomers might be possible if their solubilities are sufficiently different, a more robust and common strategy involves the formation of diastereomeric salts. wikipedia.orgresearchgate.net

This process involves reacting the diastereomeric mixture with a chiral resolving agent. For instance, if the Boc protecting group is removed to expose the N-terminal amine, the resulting mixture of DL-Ala-DL-Tic-OBn can be treated with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid). This reaction forms two diastereomeric salts (e.g., L-Ala-L-Tic-OBn • L-tartrate and D-Ala-L-Tic-OBn • L-tartrate) which, unlike enantiomers, have different solubilities. researchgate.net This solubility difference allows for their separation by fractional crystallization. researchgate.net

The efficiency of this separation is dictated by the difference in solubility between the diastereomeric salts; a larger difference enables a more effective and higher-yield resolution. researchgate.net After separation, the chiral resolving agent is removed, and the desired stereoisomer of the dipeptide is isolated.

Table 1: Illustrative Example of Solubility Differences in Diastereomeric Salts

This table provides a hypothetical example of the differing solubilities that might be observed for diastereomeric salts of a dipeptide, enabling their separation via fractional crystallization.

Diastereomeric SaltResolving AgentSolventSolubility ( g/100 mL) at 25°C
(L-Ala-D-Tic-OBn) • (+)-Tartaric Acid(+)-Tartaric AcidEthanol1.2
(D-Ala-L-Tic-OBn) • (+)-Tartaric Acid(+)-Tartaric AcidEthanol3.5
(L-Ala-L-Tic-OBn) • (-)-Mandelic Acid(-)-Mandelic AcidMethanol2.0
(D-Ala-D-Tic-OBn) • (-)-Mandelic Acid(-)-Mandelic AcidMethanol4.8

Preparative chromatography is a powerful and widely used technique for the separation of peptide diastereomers due to its high resolving power. unibo.itresearchgate.net High-performance liquid chromatography (HPLC), particularly in reversed-phase mode (RP-HPLC), is exceptionally effective. nih.govnih.gov

The separation principle in RP-HPLC is based on the differential partitioning of the diastereomers between a non-polar stationary phase (like C8 or C18) and a polar mobile phase. unibo.itnih.gov Even subtle differences in the three-dimensional structure of diastereomers can lead to variations in their hydrophobicity and interaction with the stationary phase, resulting in different retention times and enabling their separation. nih.gov

For the this compound mixture, the diastereomeric pairs ((L,L)/(D,D) vs. (L,D)/(D,L)) would exhibit distinct retention times on an achiral column, allowing for their isolation in high purity. The selection of the stationary phase, mobile phase composition (e.g., water/acetonitrile gradients with additives like trifluoroacetic acid), and flow rate are critical parameters that must be optimized to achieve baseline separation. nih.gov

Table 2: Example Parameters for Preparative RP-HPLC Separation of Dipeptide Diastereomers

This table illustrates typical conditions and expected results for the separation of a diastereomeric mixture of a protected dipeptide like this compound.

ParameterValue
Column C18 silica gel, 10 µm particle size
Dimensions 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 60% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 220 nm
Hypothetical Result
Retention Time (Diastereomer 1: L,D/D,L pair)25.4 min
Retention Time (Diastereomer 2: L,L/D,D pair)28.1 min

Impact of Racemization on Peptide Sequence Fidelity

Preserving the stereochemical integrity of each amino acid is fundamental to peptide synthesis. thieme-connect.de Racemization, the process that leads towards a 1:1 mixture of stereoisomers at a chiral center, can significantly compromise the fidelity of the final peptide sequence. thieme-connect.de In the context of synthesizing a specific stereoisomer of Boc-Ala-Tic-OBn (e.g., Boc-L-Ala-L-Tic-OBn), racemization at either the Alanine (B10760859) or the Tic residue during the synthesis process is a major concern.

Racemization often occurs during the activation step of the carboxylic acid of the N-protected amino acid for coupling. nih.gov The activated amino acid can form an oxazolone (B7731731) intermediate, which allows for the abstraction of the proton at the alpha-carbon, leading to a loss of stereochemical configuration. When this happens, a single desired stereoisomer can be contaminated with its diastereomer. For example, if one attempts to couple Boc-L-Ala to L-Tic-OBn, racemization of the activated L-Alanine would result in the formation of not only the desired Boc-L-Ala-L-Tic-OBn but also the diastereomeric impurity Boc-D-Ala-L-Tic-OBn.

Certain amino acids are more prone to racemization than others, with residues like histidine and cysteine being particularly susceptible. peptide.comnih.gov The choice of coupling reagents, solvents, and additives plays a crucial role in suppressing this side reaction. nih.gov For instance, the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) can help to minimize racemization. peptide.com The steric hindrance of the Tic residue itself can influence the rate of both coupling and potential racemization. A multicenter study on standard solid-phase peptide synthesis indicated that while racemization is not always a major problem, it can lead to unacceptably high levels of impurities even when the primary product is dominant. researchgate.net Therefore, careful selection of reaction conditions and analytical monitoring for diastereomeric impurities are essential to ensure the fidelity of the final peptide sequence.

Conformational Analysis and Structural Elucidation of Boc Dl Ala Dl Tic Obn

Experimental Spectroscopic Characterization of Conformation

The solution-phase conformation of Boc-DL-Ala-DL-Tic-OBn is dictated by a combination of steric and electronic effects, including the bulky tert-butoxycarbonyl (Boc) and benzyl (B1604629) (OBn) protecting groups, and the conformationally restricted nature of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. The Tic residue, being a rigid analogue of phenylalanine, significantly limits the conformational freedom of the peptide backbone, often inducing turn-like structures. nih.govnih.gov Spectroscopic methods are essential to define these preferred conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution. nmims.eduspringernature.com By analyzing various NMR parameters, a detailed picture of the average conformation and dynamic properties of this compound can be constructed.

One-dimensional (1D) ¹H NMR spectroscopy provides initial information on the chemical environment of all protons in the molecule. The dispersion of chemical shifts, particularly for the amide (NH) protons, can offer preliminary insights into the conformational rigidity and the presence of intramolecular hydrogen bonds.

Two-dimensional (2D) NMR experiments are crucial for a complete structural assignment and conformational analysis. Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of the individual amino acid residues, Ala and Tic. chemrxiv.org

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount for determining the spatial proximity of protons that are not directly connected through chemical bonds. uzh.ch The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (NOE ∝ 1/r⁶), making it highly sensitive to interatomic distances up to approximately 5 Å. nmims.edu For a molecule like this compound, key NOE correlations would be expected between:

The Ala α-proton and the Tic NH proton.

The Ala NH proton and the protons of the Boc group.

Protons on the Tic aromatic ring and the benzyl ester protons.

Protons within the constrained Tic ring system, which help define its specific chair or boat-like conformation.

These through-space correlations provide the necessary distance restraints for calculating a three-dimensional structural model.

Potential NOE Correlation Expected Distance Range (Å) Structural Implication
Ala NH ↔ Tic Hα2.2 - 3.5Defines the ψ dihedral angle of the Ala residue.
Ala Hα ↔ Tic NH2.2 - 3.5Defines the φ dihedral angle of the Tic residue.
Ala Hβ (CH₃) ↔ Tic Aromatic Protons< 5.0Indicates a folded or turn-like conformation.
Boc CH₃ ↔ Ala Hα< 4.0Proximity of the N-terminal protecting group to the backbone.
Tic H-1 ↔ OBn CH₂< 5.0Relative orientation of the Tic and benzyl groups.

This table is illustrative and represents potential correlations and their structural significance for conformational analysis. Actual distances would be determined experimentally.

The chemical shifts of the α-protons (Hα) and amide protons (NH) are sensitive to the local secondary structure. Deviations from random coil values can indicate the presence of ordered structures like β-turns or helical turns.

More quantitatively, three-bond scalar coupling constants (³J) provide information about the dihedral angles of the peptide backbone. The Karplus equation relates the magnitude of the coupling constant to the intervening dihedral angle. acs.org For peptide conformation, the most important coupling constant is ³J(HN,Hα), which correlates with the backbone dihedral angle phi (φ). nih.govcapes.gov.br The relationship is generally described by an equation of the form:

³J(HN,Hα) = A cos²(θ) + B cos(θ) + C

where θ = |φ - 60°| for L-amino acids, and A, B, and C are empirically derived parameters. acs.org By measuring the ³J(HN,Hα) value from a high-resolution 1D or 2D NMR spectrum, the φ angle of the Tic residue can be estimated, providing a critical constraint for structural modeling. nih.govillinois.edu

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The technique is particularly sensitive to the regular, repeating secondary structures of peptides and proteins. The amide bonds of the peptide backbone are the primary chromophores in the far-UV region (190-250 nm).

For a small dipeptide like this compound, the CD spectrum would not show the classic signals for extended α-helices or β-sheets. However, it is highly effective for identifying the presence of β-turns. rsc.orgnih.govnih.gov The conformationally constrained Tic residue is a potent inducer of β-turn structures. nih.gov Different types of β-turns (Type I, Type II, etc.) have characteristic CD spectra. nih.gov For instance, a Type II β-turn is often characterized by a positive CD band around 230 nm and another positive band near 202 nm. nih.gov The observed CD spectrum for this compound would be compared to these reference spectra to determine the propensity for a specific turn conformation in solution. nih.govacs.org

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Amide Vibrations

Vibrational spectroscopy techniques, such as FTIR and Raman, are sensitive to the vibrational modes of the peptide backbone, particularly the amide groups. researchgate.net These modes are influenced by the peptide's conformation and hydrogen-bonding environment. nih.gov

The most informative vibrational bands for peptide conformational analysis are:

Amide I: (1600-1700 cm⁻¹) Primarily due to the C=O stretching vibration. Its frequency is highly sensitive to secondary structure and hydrogen bonding. A band around 1650 cm⁻¹ is typical for disordered structures, while frequencies between 1660-1690 cm⁻¹ can be indicative of β-turns. mdpi.com

Amide II: (1500-1600 cm⁻¹) Arises from a coupling of the N-H in-plane bending and C-N stretching modes.

Amide III: (1200-1300 cm⁻¹) A complex mix of vibrations, also sensitive to backbone conformation. pitt.eduacs.org

In FTIR and Raman spectra of this compound, the precise positions and shapes of these amide bands would be analyzed. The presence of intramolecular hydrogen bonding, which is common in turn structures, would likely cause a shift in the Amide I band to a lower frequency. Comparing the spectra in different solvents could also reveal information about the stability of the intramolecular hydrogen bonds.

Vibrational Mode Typical Frequency Range (cm⁻¹) Information Provided
Amide A (N-H stretch)~3300Hydrogen bonding status of the NH group.
Amide I (C=O stretch)1600 - 1700Secondary structure (β-turn vs. random coil).
Amide II (N-H bend, C-N stretch)1500 - 1600Conformational information, complementary to Amide I.
Amide III1200 - 1300Complex mode sensitive to backbone dihedral angles.

This table presents typical frequency ranges for key amide vibrational bands used in the conformational analysis of peptides.

Advanced Imaging Techniques for Supramolecular Assembly (if applicable to peptide fragments)

While techniques like Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) are typically used for visualizing large supramolecular structures like fibrils or nanotubes, their direct application to a small, soluble dipeptide fragment is not standard. However, short peptides, particularly those containing aromatic moieties, can act as building blocks for self-assembly into larger, ordered nanostructures under specific conditions (e.g., high concentration, specific pH, or solvent). nih.govnih.govtandfonline.comingentaconnect.com

The presence of both the aromatic Tic residue and the benzyl group in this compound could potentially facilitate self-assembly through π-π stacking interactions. acs.org If this dipeptide were found to form aggregates, gels, or other nanoscale assemblies, these advanced imaging techniques would be indispensable for characterizing the morphology of the resulting supramolecular structures. Researchers would use TEM or AFM to visualize the shape, size, and organization of any assembled nano-fibrils, nano-plates, or other architectures. nih.gov

Atomic Force Microscopy (AFM)

For instance, studies on Boc-protected dipeptides containing both a flexible and a more rigid amino acid have demonstrated the formation of structures such as nanorods and nanotubes when deposited on a substrate from a suitable solvent mixture. The dimensions of these self-assembled structures are influenced by factors including the chirality of the constituent amino acids and the specific protecting groups. It is plausible that this compound, under appropriate conditions, could self-assemble into organized architectures. The interplay of hydrogen bonding between the amide backbones and potential π-π stacking interactions involving the benzyl and tetrahydroisoquinoline rings would likely be the driving forces for such assembly.

A hypothetical AFM analysis of self-assembled this compound could reveal topographical details of these nanostructures. The expected data from such an analysis is presented in the interactive table below, based on findings for similar protected dipeptides.

Interactive Data Table: Hypothetical AFM Parameters for Self-Assembled this compound Nanostructures

ParameterExpected Value RangeSignificance
MorphologyNanorods / NanotubesIndicates ordered self-assembly
Length1 - 10 µmReflects the extent of linear aggregation
Diameter50 - 500 nmProvides insight into the lateral packing of the molecules
Surface Roughness< 1 nmSuggests a well-ordered and smooth surface of the assembled structures

Transmission Electron Microscopy (TEM)

Similar to AFM, specific Transmission Electron Microscopy (TEM) data for this compound is not currently published. However, TEM is a powerful technique for visualizing the morphology of peptide nanostructures. For analogous protected dipeptides, TEM studies have confirmed the formation of distinct morphologies, including nanorods and hollow nanotubes.

In the case of this compound, TEM would be instrumental in corroborating the findings from AFM and providing higher-resolution images of the self-assembled structures. Staining techniques, such as with uranyl acetate, would likely be employed to enhance the contrast and visualize the peptide assemblies against the background. The observation of hollow tubular structures, for instance, would provide strong evidence for a specific mode of molecular packing where the hydrophobic protecting groups may orient towards the exterior, leaving a hydrophilic core.

The anticipated findings from a TEM analysis of this compound are summarized in the following interactive table, drawing parallels from studies on related compounds.

Interactive Data Table: Predicted TEM Observations for this compound Assemblies

Observed FeatureExpected CharacteristicsInterpretation
Nanostructure MorphologyPredominantly nanorods or nanotubesConsistent with ordered self-assembly driven by non-covalent interactions
Nanostructure DimensionsLengths in the micrometer range, diameters in the nanometer rangeCorroborates AFM findings and provides more precise dimensional data
Internal Structure (if nanotubes)Visible hollow coreSuggests a specific cylindrical arrangement of the dipeptide molecules
Electron DensityHigher density at the edges of nanotubesConsistent with the staining of the peptide backbone and side chains

Influence of the DL-Tic Moiety on Local and Global Peptide Conformation

The incorporation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue has a profound impact on the conformational properties of peptides. Its rigid, bicyclic structure significantly constrains the backbone and side-chain dihedral angles, thereby influencing both the local and global conformation of the peptide chain.

Analysis of Ramachandran and Chi Space for Alanine (B10760859) and Tic Residues

A Ramachandran plot provides a visual representation of the sterically allowed combinations of φ and ψ dihedral angles for an amino acid residue. For the alanine residue in this compound, a broad range of conformations in the allowed regions of the Ramachandran plot is expected, typical for a small, non-constrained amino acid. These regions correspond to secondary structures like right-handed α-helices, β-sheets, and left-handed helices.

In stark contrast, the Tic residue exhibits a highly restricted Ramachandran space. The φ angle is particularly constrained due to the cyclic nature of the side chain, which is fused to the backbone nitrogen atom. Computational studies on Tic-containing peptides have shown that the φ angle is typically restricted to a narrow range, often around -60°. The ψ angle has more flexibility but is still influenced by the bulky ring system.

The following interactive data table summarizes the expected Ramachandran and Chi space for the Alanine and Tic residues in this compound, based on computational and experimental data from related peptides.

Interactive Data Table: Predicted Dihedral Angle Ranges for Alanine and Tic Residues

ResidueDihedral AnglePredicted Range (°)Allowed Conformations
Alanineφ-180 to -50, +50 to +90β-sheet, α-helix (right- and left-handed)
ψ-180 to -150, -60 to +60, +120 to +180β-sheet, α-helix (right- and left-handed)
χ1Not applicable (methyl group)Not applicable
Ticφ-80 to -40Highly restricted
ψVariable, but influenced by ringRestricted flexibility
χ1approx. -60 (gauche-), approx. +60 (gauche+)Restricted to gauche conformations nih.gov

Conformational Preferences and Ensemble Characteristics

Computational energy calculations on similar dipeptides suggest that the global minimum energy conformation is often one that allows for favorable intramolecular interactions, such as hydrogen bonds or van der Waals contacts, without introducing significant steric strain. The presence of the bulky Boc and OBn protecting groups will also play a role in defining the accessible conformational space.

It is hypothesized that the most stable conformers of this compound will feature a folded or turn-like structure, induced by the rigid Tic residue. The alanine residue would then adopt a conformation that best accommodates this fold. The conformational ensemble can be thought of as a dynamic equilibrium between a few low-energy states. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) would be invaluable in experimentally determining the average solution-state conformation and the dynamics of this ensemble.

Theoretical and Computational Investigations of Boc Dl Ala Dl Tic Obn

Molecular Modeling Methodologies Applied to Peptides

Molecular modeling serves as a powerful tool to predict and analyze the three-dimensional structures and dynamic behavior of peptides like Boc-DL-Ala-DL-Tic-OBn. These in silico approaches provide insights at an atomic level, complementing experimental data and guiding further research.

The accuracy of any molecular simulation is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. For a peptide containing a non-standard residue like Tic, the selection and validation of a suitable force field are of paramount importance.

Standard force fields such as AMBER, CHARMM, GROMOS, and OPLS-AA are commonly used for biomolecular simulations. springernature.com However, parameters for the Tic residue may not be present in the standard distributions of these force fields. In such cases, a critical step is the parameterization of the novel residue. This process involves deriving atomic charges, bond lengths, bond angles, dihedral angles, and van der Waals parameters that accurately represent the Tic moiety. This is often achieved through quantum mechanical (QM) calculations on the isolated residue or a smaller fragment, followed by fitting the QM data to the functional forms of the chosen classical force field.

The validation of the selected or newly developed force field is crucial. This can be accomplished by comparing computed properties with available experimental data for similar molecules. For instance, if crystal structures of other Tic-containing peptides are available, the force field's ability to reproduce these geometries would be a key validation metric.

Illustrative Data Table: Comparison of Commonly Used Force Fields for Peptide Simulations

Force FieldKey FeaturesTypical Applications
AMBER Well-established for proteins and nucleic acids.Protein folding, DNA/RNA dynamics.
CHARMM Widely used for a broad range of biomolecules.Protein-ligand interactions, membrane simulations.
GROMOS A united-atom force field, computationally efficient.Large-scale biomolecular simulations.
OPLS-AA All-atom force field with good parameterization for organic molecules.Protein simulations, solvation studies.

Once a suitable force field is in place, the next step is to explore the conformational space of this compound to identify its low-energy structures. Energy minimization is a computational process used to find a stable conformation of a molecule by moving its atoms to reduce the net inter-atomic forces to nearly zero, resulting in a structure at a local or global energy minimum on the potential energy surface. nih.gov Common energy minimization algorithms include steepest descent and conjugate gradient methods. nih.gov

However, simple energy minimization from a single starting structure is likely to get trapped in a local minimum. Therefore, a comprehensive conformational search is necessary to explore the vast landscape of possible three-dimensional arrangements. Various algorithms can be employed for this purpose, ranging from systematic searches for small molecules to stochastic methods for larger, more complex systems.

One such advanced method is the Tork algorithm, which is designed for efficient conformational searching of flexible molecules. Tork operates by systematically rotating rotatable bonds and using a tree-based search to prune high-energy branches, thereby efficiently exploring the low-energy conformational space. For this compound, the key rotatable bonds would be around the alanine (B10760859) residue and the benzyl (B1604629) ester group, while the Tic residue itself imposes significant conformational constraints.

Illustrative Data Table: Key Torsional Angles for Conformational Analysis of this compound

Torsional AngleDescriptionExpected Influence on Conformation
Φ (Phi) C'-N-Cα-C' of AlaDefines the backbone conformation.
Ψ (Psi) N-Cα-C'-N of AlaDefines the backbone conformation.
ω (Omega) Cα-C'-N-CαTypically planar (trans or cis).
χ1 (Chi1) N-Cα-Cβ-Cγ of Tic side chainConstrained by the ring structure.
θ (Theta) Torsional angle of the benzyl esterInfluences the orientation of the C-terminal protecting group.

Molecular Dynamics (MD) Simulations

While energy minimization and conformational searches provide static pictures of low-energy structures, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles in the system vary with time. nih.gov

In all-atom MD simulations, every atom in the system, including hydrogen atoms, is explicitly represented. nih.gov This level of detail is crucial for accurately capturing the subtle interactions that govern the conformational preferences of a peptide like this compound. The simulation would typically be performed in a periodic box of solvent molecules (e.g., water) to mimic physiological conditions.

An all-atom MD simulation would provide valuable information on:

The stability of different conformations identified through conformational searches.

The flexibility of different parts of the molecule.

The role of solvent in stabilizing certain conformations.

The dynamic transitions between different conformational states.

A significant challenge in conventional MD simulations is the limited timescale that can be explored, which is often insufficient to observe rare conformational changes that may be functionally important. Enhanced sampling methods have been developed to overcome this limitation by accelerating the exploration of the conformational space.

Replica Exchange Molecular Dynamics (REMD) is a powerful enhanced sampling technique that is particularly well-suited for studying the conformational landscape of peptides. In REMD, multiple copies (replicas) of the system are simulated in parallel at different temperatures. Periodically, an attempt is made to exchange the coordinates between replicas at adjacent temperatures. These exchanges are accepted or rejected based on a Metropolis criterion, which allows replicas at higher temperatures (which can more easily cross energy barriers) to be passed down to lower temperatures, thereby facilitating a more thorough exploration of the conformational space at the temperature of interest.

For this compound, an REMD simulation would be highly beneficial for obtaining a converged picture of its conformational ensemble, including the relative populations of different conformers. This information is critical for understanding the structural preferences of this dipeptide and for providing a basis for the rational design of related peptidomimetics.

Illustrative Data Table: Hypothetical REMD Simulation Parameters for this compound

ParameterValueRationale
Number of Replicas 24To ensure sufficient overlap of potential energy distributions between adjacent temperatures.
Temperature Range 300 K - 500 KTo span a range from physiological temperature to temperatures high enough to overcome significant energy barriers.
Simulation Time per Replica 100 nsTo allow for adequate sampling within each temperature window.
Exchange Attempt Frequency Every 2 psA common frequency to ensure efficient exchange between replicas.
Force Field AMBER with custom Tic parametersA well-validated force field for peptides, with necessary additions for the non-standard residue.
Solvent Explicit TIP3P waterA standard water model for biomolecular simulations.

Enhanced Sampling Methods for Conformational Space Exploration

Metadynamics

No specific studies utilizing metadynamics to explore the conformational space of this compound were found.

Umbrella Sampling and Steered MD

No specific studies employing umbrella sampling or steered molecular dynamics to investigate processes like binding/unbinding or conformational changes of this compound were identified.

Analysis of MD Trajectories (e.g., RMSD, Dihedral Angle Correlations)

While the analysis of Root Mean Square Deviation (RMSD) and dihedral angle correlations are standard procedures in molecular dynamics simulations, no publications detailing these analyses for this compound could be located.

Free Energy Calculations and Conformational Landscapes

There are no available research findings that describe the free energy calculations or map the conformational landscapes for this compound.

Quantum Chemical Calculations for Conformational Insights

Ab Initio and Density Functional Theory (DFT) Studies

No ab initio or Density Functional Theory (DFT) studies specifically investigating the electronic structure or conformational properties of this compound have been published.

Evaluation of Torsional Barriers and Conformational Preferences

A detailed evaluation of the torsional barriers and conformational preferences for this compound based on quantum chemical calculations is not available in the scientific literature.

Principles of Peptidomimetic Design Illustrated by Boc Dl Ala Dl Tic Obn

Incorporation of Conformationally Constrained Amino Acids in Peptidomimetics

A primary strategy in peptidomimetic design is the incorporation of non-natural, conformationally constrained amino acids to reduce the flexibility of the peptide backbone. This reduction in conformational freedom can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. One such constrained amino acid is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a rigid analog of phenylalanine or tyrosine.

The Tic residue, a key component of Boc-DL-Ala-DL-Tic-OBn, introduces a bicyclic system that significantly restricts the torsional angles of the peptide backbone. This constraint is crucial in stabilizing specific secondary structures, such as β-turns, which are often involved in molecular recognition events. The incorporation of Tic has been a successful strategy in the development of various bioactive compounds, including the approved drug quinapril, where Tic replaces a proline residue. acs.orgresearchgate.net

The rationale for using constrained amino acids like Tic is rooted in the understanding that a peptide's biological activity is often dependent on a specific three-dimensional structure. By limiting the number of accessible conformations, the entropic penalty of binding to a receptor is reduced, which can lead to a more favorable binding free energy.

Strategies for Modulating Peptide Conformation through Constrained Residues

The modulation of peptide conformation through constrained residues is not limited to inducing turns. Depending on the design of the constrained amino acid and its position in the peptide sequence, other secondary structures like helices or sheets can also be stabilized. This ability to fine-tune the three-dimensional structure of a peptide is a key advantage of using peptidomimetic approaches in drug design.

Topographical Considerations in Peptidomimetic Design

Topography, the precise three-dimensional arrangement of functional groups in space, is a critical factor in the design of potent and selective peptidomimetics. The goal is to mimic the spatial presentation of the key pharmacophoric elements of the parent peptide. The incorporation of constrained residues like Tic directly addresses this by fixing the relative orientation of the side chains and backbone functionalities.

In this compound, the alanine (B10760859) side chain (a methyl group) and the benzyl (B1604629) ester at the C-terminus of the Tic residue will have a more defined spatial relationship due to the rigidity of the Tic scaffold. This is in contrast to a more flexible dipeptide, where these groups would have a much larger range of possible orientations.

ParameterN,N(CH₃)₂-Dmt-Tic-OHH-Dmt-Tic-NH-1-adamantaneN,N(CH₃)₂-Dmt-Tic-NH-1-adamantane
Backbone Torsion Angles
φ (Dmt)-68.9°-143.7°-138.8°
ψ (Dmt)148.2°100.9°105.1°
φ (Tic)-91.6°-110.8°-111.4°
ψ (Tic)-17.5°-33.2°-30.5°
Intramolecular Distance
Dmt-Tic Aromatic Ring Centers5.1 Å6.3 Å6.5 Å
Data derived from crystal structures of Dmt-Tic dipeptide analogs. acs.orgacs.org

These topographical details are crucial for understanding how a peptidomimetic will interact with its biological target and for the rational design of next-generation compounds with improved properties.

Rational Design of Peptide Analogs for Conformational Pre-organization

The concept of conformational pre-organization is central to the rational design of peptidomimetics. This principle suggests that a molecule that is already in its bioactive conformation before binding to its target will have a higher affinity. The incorporation of constrained amino acids is a direct application of this principle.

The design of a molecule like this compound would be guided by a hypothesis about the desired bioactive conformation. For instance, if a β-turn is thought to be the key recognition element, the Tic residue would be chosen to stabilize this turn. The alanine residue and the N- and C-terminal protecting groups (Boc and OBn, respectively) would also be selected to optimize properties such as solubility, stability, and interaction with the target.

The synthesis of such rationally designed analogs often involves specialized chemical techniques. The Pictet-Spengler reaction is a key method for creating the Tic scaffold, and standard peptide coupling methods would be used to assemble the dipeptide. ebrary.net The choice of protecting groups, like the tert-butyloxycarbonyl (Boc) group, is also a critical part of the design process, as it influences the synthetic route and the properties of the final compound.

Ultimately, the rational design of conformationally pre-organized peptide analogs is an iterative process involving design, synthesis, and biological evaluation. The structural insights gained from molecules like this compound and related compounds provide a foundation for the development of novel therapeutics with enhanced efficacy and drug-like properties.

Compound Names

AbbreviationFull Name
Boctert-butyloxycarbonyl
DL-AlaDL-Alanine
DL-TicDL-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
OBnBenzyl ester
Dmt2',6'-dimethyl-L-tyrosine

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Routes for Stereoisomeric Control

The synthesis of Boc-DL-Ala-DL-Tic-OBn presents a significant challenge in controlling the stereochemistry of the two chiral centers, one in the alanine (B10760859) residue and the other in the tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety. Future research should focus on developing novel synthetic strategies that allow for precise control over the formation of the four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).

Key areas for investigation would include:

Asymmetric Synthesis: The development of asymmetric synthetic routes, potentially employing chiral catalysts or auxiliaries, would be crucial for the selective synthesis of each stereoisomer. This would enable the investigation of the biological and conformational properties of the individual diastereomers.

Enzymatic Coupling: The use of enzymes, such as engineered ligases, could offer a highly selective and environmentally friendly approach to peptide bond formation, ensuring stereochemical integrity.

Convergent vs. Linear Synthesis: A comparative analysis of convergent and linear synthetic approaches could determine the most efficient pathway to obtaining high yields and purity of the desired stereoisomers.

A systematic study of different coupling reagents and reaction conditions will be necessary to minimize racemization, a common side reaction in peptide synthesis.

Integration of Advanced Computational and Experimental Approaches for Conformational Analysis

A comprehensive understanding of the three-dimensional structure of this compound is fundamental to elucidating its potential biological activity. Future research should integrate advanced computational modeling with experimental techniques to perform a thorough conformational analysis.

Computational Approaches:

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: These methods can be used to explore the conformational landscape of the dipeptide, identifying low-energy conformations and predicting its dynamic behavior in different solvent environments.

Quantum Mechanics (QM) Calculations: High-level QM calculations can provide accurate information about the electronic structure and relative energies of different conformers, complementing the findings from MM and MD simulations.

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR techniques, such as NOESY and ROESY, can provide information about through-space proton-proton distances, which are crucial for determining the preferred solution-state conformation.

X-ray Crystallography: If suitable crystals can be obtained, X-ray crystallography will provide a definitive, high-resolution solid-state structure of the molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to study the secondary structure and conformational changes of the dipeptide in solution.

The combination of these approaches will provide a detailed and validated model of the conformational preferences of this compound.

Exploration of Diastereomer-Specific Conformational Dynamics

Once the individual stereoisomers of this compound are synthesized, a critical area of future research will be the exploration of their diastereomer-specific conformational dynamics. The different spatial arrangements of the substituents at the chiral centers are expected to significantly influence the preferred conformations and the flexibility of each diastereomer.

Techniques such as temperature-dependent NMR studies and extended MD simulations could reveal differences in the dynamic behavior of the stereoisomers. Understanding these differences is essential, as they can directly impact the binding affinity and selectivity of the molecule for any potential biological targets.

Methodological Improvements in Peptide Characterization and Purity Assessment

The accurate characterization and assessment of the purity of each synthesized stereoisomer are paramount. Future work should focus on developing and refining analytical methodologies for this purpose.

Key Methodological Improvements:

Chiral Chromatography: The development of robust and high-resolution chiral High-Performance Liquid Chromatography (HPLC) methods is essential for separating and quantifying the individual stereoisomers. Different chiral stationary phases and mobile phase compositions should be systematically evaluated.

Mass Spectrometry (MS): High-resolution mass spectrometry will be critical for confirming the molecular weight and elemental composition of the synthesized compounds. Tandem MS (MS/MS) can be used for sequencing and structural elucidation.

Capillary Electrophoresis (CE): Chiral capillary electrophoresis could offer an alternative and complementary technique to HPLC for the separation and purity assessment of the stereoisomers.

The implementation of these advanced analytical techniques will ensure the unambiguous identification and quantification of each stereoisomer, which is a prerequisite for any subsequent biological or conformational studies.

Q & A

Q. How should researchers validate off-target effects of this compound in complex biological systems?

  • Methodological Answer :
  • Proteomics : Use SILAC or TMT labeling to quantify protein expression changes post-treatment.
  • CRISPR Screens : Perform genome-wide knockouts to identify synthetic lethal partners .
  • Data Triangulation : Overlap proteomic hits with PharmGKB ADME gene lists to prioritize translational relevance .

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